

gloriosine anti-proliferative activity cancer cell lines comparison

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Compound Focus: N-deacetyl-N-formylcolchicine

CAS No.: 7411-12-3

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Gloriosine Anti-proliferative Activity Across Cancer Cell Lines

Cancer Cell Line	Cancer Type	IC ₅₀ Value	Selectivity Note
A549	Lung	32.61 nM	Inhibited cell migration in wound healing assay [1]
MCF-7	Breast	100.28 nM	Tested on a panel of 15 cancer lines [1]
MDAMB-231	Breast	35.42 nM	Tested on a panel of 15 cancer lines [1]
HeLa	Cervical	54.39 nM	Tested on a panel of 15 cancer lines [1]
HCT-116	Colon	40.17 nM	Tested on a panel of 15 cancer lines [1]
A375	Melanoma	45.83 nM	Tested on a panel of 15 cancer lines [1]
Panel of 15 cell lines	Various	32.61 - 100.28 nM	Significant and selective activity against cancer over normal cells [1]

For context, the activity of a structurally similar and well-characterized derivative, colchicine derivative **3g**, is provided below.

Colchicine Derivative 3g Anti-proliferative Activity

Cancer Cell Line	Cancer Type	Key Findings
A375	Melanoma	Notably more effective than parent colchicine; Selectivity Index ~2x higher than colchicine [2] [3]
A549	Lung	Tested but less active than against melanoma [2] [3]
MCF-7	Breast	Tested but less active than against melanoma [2] [3]
MDAMB-231	Breast	Tested but less active than against melanoma [2] [3]

Experimental Protocols for Key Assays

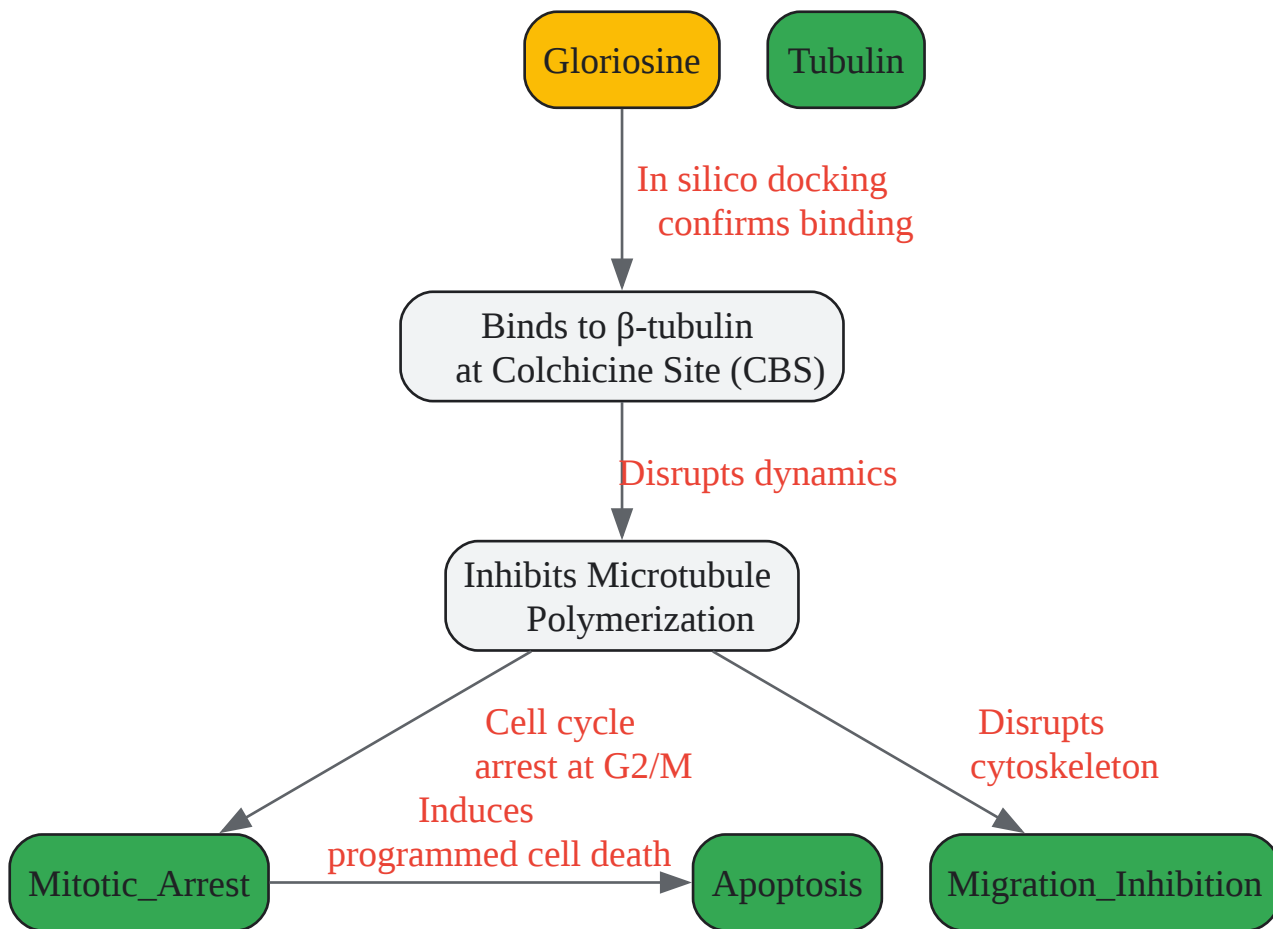
The data on gloriosine and other compounds were generated using standard, robust pharmacological and biological methods.

- **Anti-proliferative Assay (SRB/MTT):** Cell viability is measured using assays like Sulforhodamine B (SRB) or MTT. These assays quantify living cells based on total protein content or metabolic activity, respectively, after treatment with the test compound. The IC_{50} value is then calculated from the dose-response curve [2] [4].
- **Wound Healing / Scratch Assay:** This test evaluates cell migration. A scratch is made in a confluent cell monolayer, and the closure of this "wound" is observed over time with and without treatment. Gloriosine was shown to inhibit A549 cell migration in this assay [1].
- **Apoptosis Analysis (Annexin V/PI Staining):** This flow cytometry-based method distinguishes live, early apoptotic, late apoptotic, and necrotic cells by using Annexin V (which binds to phosphatidylserine on the cell surface of apoptotic cells) and Propidium Iodide (PI, which stains dead cells). Gloriosine treatment was found to induce the formation of apoptotic bodies [1].
- **Molecular Docking:** Computational modeling predicts how a small molecule (like gloriosine) interacts with a protein target (like tubulin). The compound's 3D structure is fitted into the binding site of the

protein to analyze binding affinity and interactions, such as hydrogen bonds and hydrophobic contacts [5] [1].

Mechanism of Action and Workflow

Gloriosine exerts its anti-proliferative effect primarily by binding to tubulin and disrupting microtubule dynamics, which is a established mechanism for inhibiting cell division.



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Research Significance and Comparison

- **Gloriosine vs. Colchicine:** Gloriosine is an **N-deacetyl-N-formyl** colchicine derivative [5]. In silico studies show it has a **binding score of -7.5 kcal/mol** to β -tubulin, which is slightly better than colchicine's -7.4 kcal/mol, though the difference is not statistically significant [5]. Its binding pose

overlaps more than 85% with colchicine but involves more hydrophobic interactions and lacks the hydrogen bond formed by colchicine with α Ser178 [5].

- **Advantage of Selectivity:** The key promise of gloriosine lies in its **significant and selective activity against various cancer cell lines** while showing lower toxicity to normal breast cells [1]. This selective cytotoxicity is a crucial sought-after property in anticancer drug development to minimize side effects.

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